Einecs 230-337-0

Description

Such compounds are characterized by high thermal stability and chemical resistance due to strong carbon-fluorine bonds. While direct physicochemical data for EINECS 230-337-0 are absent, methodologies for comparing similar compounds—such as structural similarity metrics and toxicological read-across approaches—can be applied to infer its properties .

Properties

CAS No. |

7057-56-9 |

|---|---|

Molecular Formula |

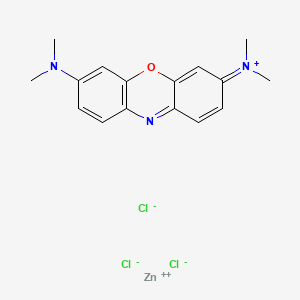

C16H18Cl3N3OZn |

Molecular Weight |

440.1 g/mol |

IUPAC Name |

zinc;[7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium;trichloride |

InChI |

InChI=1S/C16H18N3O.3ClH.Zn/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;/h5-10H,1-4H3;3*1H;/q+1;;;;+2/p-3 |

InChI Key |

UNIXSDSNQIVOEI-UHFFFAOYSA-K |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3O2.[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobisbenzanilide typically involves the reaction of benzanilide with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures, to facilitate the formation of the disulfide bond.

Industrial Production Methods

In industrial settings, the production of 2,2’-Dithiobisbenzanilide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobisbenzanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2’-Dithiobisbenzanilide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: Employed in the study of disulfide bond formation and protein folding.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobisbenzanilide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, influencing their structure and function. The molecular targets include enzymes and structural proteins, and the pathways involved are related to redox reactions and protein folding.

Comparison with Similar Compounds

Research Findings and Implications

Data Tables

Table 2: Structural Similarity Metrics (Tanimoto Index)

| Compound | Similarity to this compound | Key Structural Features |

|---|---|---|

| CAS 1046861-20-4 | 0.82 | Boron-halogen bonds |

| CAS 918538-05-3 | 0.75 | Chlorinated heterocycles |

| EINECS 91081-09-3 | 0.68 | Perfluoroalkenyl chains |

Q & A

Q. What frameworks ensure ethical reporting of negative or inconclusive results in studies on this compound?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Publish negative results in dedicated repositories (e.g., PLOS ONE’s Negative Results sections). Disclose all experimental parameters, including failed attempts, to prevent redundancy and bias in meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.